N-benzyl-2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide
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Overview
Description
N-benzyl-2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C26H25N3O4S and its molecular weight is 475.56. The purity is usually 95%.
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Scientific Research Applications
1. Insecticidal Activity
- Pyridine derivatives, including compounds structurally similar to the chemical , have demonstrated significant insecticidal properties. For instance, a study revealed that one such compound showed approximately four times the insecticidal activity of acetamiprid against cowpea aphids (Bakhite et al., 2014).
2. Synthesis and Characterization
- Research has focused on the synthesis of related quinoline derivatives, which are valuable for their potential applications in various fields. These studies detail the synthesis process, yielding compounds with high purity, indicative of their potential for diverse applications (Wenpeng et al., 2014); (Mao et al., 2012).
3. Anticancer Activity
- Certain derivatives of the compound under discussion have been synthesized and tested for their anticancer activity. This highlights the potential of these compounds in medical research, particularly in developing treatments for cancer (Horishny et al., 2021).
4. Antimicrobial Properties
- Research on similar quinoline derivatives has revealed their potential as antimicrobial agents. These findings are significant in the context of increasing antibiotic resistance and the need for new antimicrobial compounds (Desai et al., 2007).
Mechanism of Action
Mode of Action
For instance, the cyano group might be involved in nucleophilic addition reactions
Biochemical Pathways
Given the presence of a cyano group and a benzyl group, it is plausible that the compound could interfere with pathways involving these functional groups . More research is needed to determine the exact pathways and their downstream effects.
Properties
IUPAC Name |
N-benzyl-2-[[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O4S/c1-33-22-12-17(10-11-20(22)30)24-18(13-27)26(29-19-8-5-9-21(31)25(19)24)34-15-23(32)28-14-16-6-3-2-4-7-16/h2-4,6-7,10-12,24,29-30H,5,8-9,14-15H2,1H3,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIXNYLXVMHFFLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(=C(NC3=C2C(=O)CCC3)SCC(=O)NCC4=CC=CC=C4)C#N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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